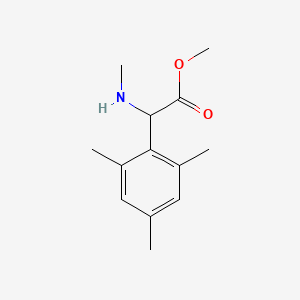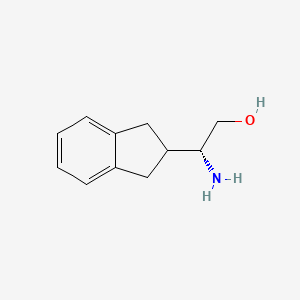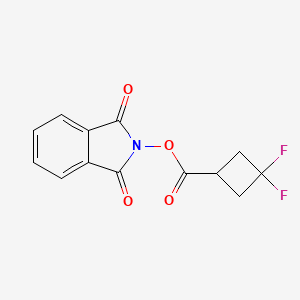![molecular formula C26H30N4O6S B13580047 tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13580047.png)
tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a diazaspiro[2.5]octane ring system, and a tert-butyl ester group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate typically involves multiple steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a β-ketoester under acidic or basic conditions.
Introduction of the 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the pyrido[1,2-a]pyrimidine core using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Diazaspiro[2.5]octane Ring: This can be synthesized via a spirocyclization reaction involving a suitable diamine and a ketone or aldehyde.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the 4-methylbenzenesulfonyl moiety.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, potentially replacing the sulfonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Products may include sulfonic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its structural complexity and functional groups.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved might include inhibition of enzyme activity or interference with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 7-[4-oxo-2-(p-tolylsulfonyloxy)pyrido[1,2-a]pyrimidin-7-yl]-4,7-diazaspiro[2.5]octane-4-carboxylate
- tert-butyl 2-{[(4-methylbenzenesulfonyl)oxy]methyl}morpholine-4-carboxylate
Uniqueness
The uniqueness of tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[2.5]octane-4-carboxylate lies in its combination of a pyrido[1,2-a]pyrimidine core with a diazaspiro[2.5]octane ring system and a tert-butyl ester group. This structural arrangement provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
This detailed overview should provide a comprehensive understanding of the compound tert-butyl7-{2-[(4-methylbenzenesulfonyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl}-4,7-diazaspiro[25]octane-4-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C26H30N4O6S |
|---|---|
Peso molecular |
526.6 g/mol |
Nombre IUPAC |
tert-butyl 7-[2-(4-methylphenyl)sulfonyloxy-4-oxopyrido[1,2-a]pyrimidin-7-yl]-4,7-diazaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C26H30N4O6S/c1-18-5-8-20(9-6-18)37(33,34)36-22-15-23(31)29-16-19(7-10-21(29)27-22)28-13-14-30(26(17-28)11-12-26)24(32)35-25(2,3)4/h5-10,15-16H,11-14,17H2,1-4H3 |
Clave InChI |
JGLPREJTJBHQAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N3C=C(C=CC3=N2)N4CCN(C5(C4)CC5)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Methylsulfanyl)ethyl]-1,3-dithiane-2-carboxylicacid](/img/structure/B13579971.png)
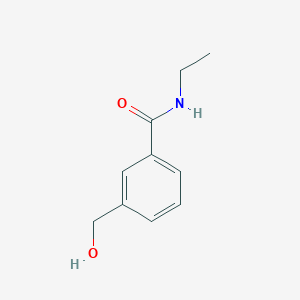
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
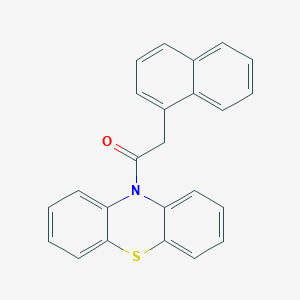
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)

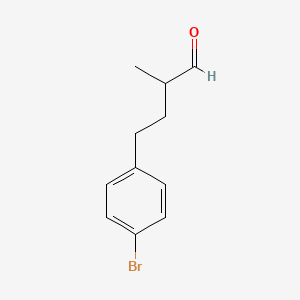
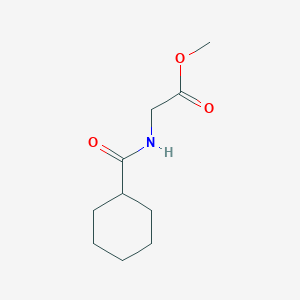

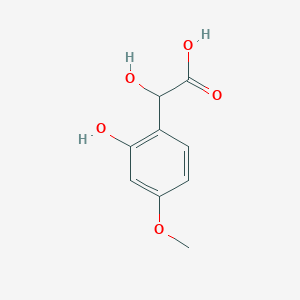
![1-[(3S)-1-methanesulfonylpyrrolidin-3-yl]methanaminehydrochloride](/img/structure/B13580038.png)
